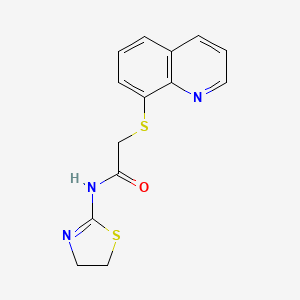![molecular formula C20H21ClN2O B5819591 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine CAS No. 5695-41-0](/img/structure/B5819591.png)
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the piperazine class of compounds and has been studied for its potential application in the treatment of various neurological disorders.
Wirkmechanismus
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is believed to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which leads to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and appetite. By increasing the release of serotonin, 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it has a well-defined chemical structure and can be easily synthesized. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of Parkinson's disease. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. Another area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of anxiety disorders. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can reduce anxiety-like behavior in animal models. Finally, further research is needed to better understand the mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and its potential off-target effects.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has an affinity for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-2-4-17(5-3-16)6-11-20(24)23-14-12-22(13-15-23)19-9-7-18(21)8-10-19/h2-11H,12-15H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVCCYRROSLRH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357812 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5695-41-0 | |
| Record name | ST50915788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)



![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)


![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
